4,7-Dichloro-3-iodo-1H-indazole
Overview
Description
4,7-Dichloro-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of chlorine atoms at the 4th and 7th positions and an iodine atom at the 3rd position on the indazole ring. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-3-iodo-1H-indazole typically involves the halogenation of an indazole precursor. One common method is the electrophilic aromatic substitution reaction, where the indazole ring is treated with halogenating agents such as chlorine and iodine under controlled conditions. For instance, the reaction can be carried out using N-chlorosuccinimide (NCS) and iodine monochloride (ICl) in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available indazole derivatives. The process includes halogenation steps, purification, and crystallization to obtain the desired compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloro-3-iodo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring or the substituents.
Coupling Reactions: The iodine atom can be used in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace halogens with alkoxy groups.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4,7-dimethoxy-3-iodo-1H-indazole, while a Suzuki coupling reaction can produce a biaryl compound.
Scientific Research Applications
4,7-Dichloro-3-iodo-1H-indazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: Research into its potential as a pharmaceutical intermediate for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: It is utilized in the development of agrochemicals and materials science for the synthesis of novel compounds with desired properties.
Mechanism of Action
The mechanism of action of 4,7-Dichloro-3-iodo-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-3-iodo-1H-indazole: Similar in structure but with chlorine atoms at the 4th and 5th positions.
4,7-Dichloro-1H-indazole: Lacks the iodine atom at the 3rd position.
3-Iodo-1H-indazole: Contains only the iodine atom without chlorine substitutions.
Uniqueness
4,7-Dichloro-3-iodo-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4,7-dichloro-3-iodo-2H-indazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2IN2/c8-3-1-2-4(9)6-5(3)7(10)12-11-6/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRIVWBGIQHFCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2C(=C1)Cl)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303833 | |
Record name | 4,7-Dichloro-3-iodo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-96-7 | |
Record name | 4,7-Dichloro-3-iodo-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Dichloro-3-iodo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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